3-Fluoro-4-iodopyridin-2-amine
Overview
Description
3-Fluoro-4-iodopyridin-2-amine is an organic compound with the molecular formula C5H4FIN2. It is a derivative of pyridine, characterized by the presence of both fluorine and iodine substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodopyridin-2-amine typically involves halogenation and amination reactions. One common method is the halogen exchange reaction, where a fluorine atom is introduced into a pyridine ring already containing an iodine atom. This can be achieved using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-fluoro-4-azidopyridin-2-amine or 3-fluoro-4-cyanopyridin-2-amine can be formed.
Coupling Products: The Suzuki-Miyaura coupling can yield various biaryl compounds.
Scientific Research Applications
3-Fluoro-4-iodopyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodopyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-bromopyridin-2-amine
- 3-Fluoro-4-chloropyridin-2-amine
- 3-Fluoro-4-nitropyridin-2-amine
Uniqueness
3-Fluoro-4-iodopyridin-2-amine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
3-fluoro-4-iodopyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDRHBMMPKFNLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269440-67-6 | |
Record name | 3-fluoro-4-iodopyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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